2-[benzyl(propyl)amino]ethanol
Description
2-[Benzyl(propyl)amino]ethanol is a secondary ethanolamine derivative with the molecular formula C₁₂H₁₉NO (hypothetical calculation) and a molecular weight of 193.3 g/mol. Its structure comprises a benzyl (C₆H₅CH₂) and a propyl (C₃H₇) group attached to the nitrogen atom of ethanolamine (HOCH₂CH₂NH). The benzyl group introduces aromaticity, while the propyl chain contributes aliphatic flexibility. Though direct pharmacological or industrial data for this compound are absent in the provided evidence, its structural analogs (e.g., substituted ethanolamines) are widely used in pharmaceuticals, surfactants, and organic synthesis .
Properties
IUPAC Name |
2-[benzyl(propyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSBMILECANKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(propyl)amino]ethanol typically involves the reaction of benzylamine with propylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the correct formation of the desired product. The process can be summarized as follows:
Step 1: Benzylamine reacts with propylamine to form an intermediate.
Step 2: The intermediate is then reacted with ethylene oxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(propyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2-[benzyl(propyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[benzyl(propyl)amino]ethanol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-[benzyl(propyl)amino]ethanol with related ethanolamine derivatives:
Key Observations:
- Solubility: The benzyl group in the target compound reduces water solubility compared to methoxyethyl or polar derivatives (e.g., Tamsulosin HCl) but enhances solubility in organic solvents like ethanol or acetone .
- pKa: Electron-withdrawing substituents (e.g., benzyl) likely lower the amino group’s pKa (~8–9) compared to alkyl-substituted analogs like 2-(diisopropylamino)ethanol (pKa ~9.5) .
- Synthesis: Alkylation reactions using bromoethanol or similar reagents (as in ) are common for ethanolamine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
